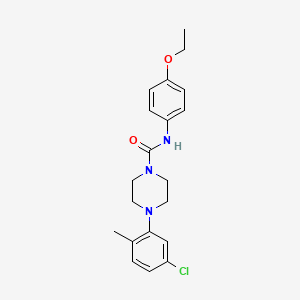
4-(5-chloro-2-methylphenyl)-N-(4-ethoxyphenyl)piperazine-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(5-chloro-2-methylphenyl)-N-(4-ethoxyphenyl)piperazine-1-carboxamide is a useful research compound. Its molecular formula is C20H24ClN3O2 and its molecular weight is 373.88. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
The compound 4-(5-chloro-2-methylphenyl)-N-(4-ethoxyphenyl)piperazine-1-carboxamide is a piperazine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features a piperazine core substituted with a chloro-methylphenyl group and an ethoxyphenyl moiety. This structural configuration is significant for its interaction with biological targets.
Antitumor Activity
Research has indicated that piperazine derivatives, including this compound, exhibit notable antitumor properties. In vitro studies have shown that various piperazine compounds can inhibit the growth of human cancer cell lines. For instance, compounds similar to this compound were tested against multiple tumor cell lines, demonstrating varying degrees of cytotoxicity.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Studies suggest that piperazine derivatives possess activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values indicate the effectiveness of these compounds in inhibiting bacterial growth.
The biological activity of this compound may be attributed to its ability to interact with specific receptors and enzymes involved in cell proliferation and survival pathways. Piperazine derivatives are known to act on various targets, including:
- Serotonin Receptors: Modulating neurotransmitter systems which can influence mood and anxiety.
- Kinase Inhibition: Compounds similar to this have been shown to inhibit kinases involved in cancer progression.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of piperazine derivatives. Modifications on the piperazine ring and the substituents attached to it can significantly impact potency and selectivity:
- Chloro Group Positioning: The position of the chloro substituent on the phenyl ring affects receptor binding affinity.
- Ethoxy Substitution: The ethoxy group enhances solubility and bioavailability, contributing to improved pharmacokinetic properties.
Case Studies
Several studies have highlighted the potential therapeutic applications of piperazine derivatives:
- Antidepressant Effects: A study demonstrated that certain piperazine compounds exhibited antidepressant-like effects in animal models, suggesting a role in modulating serotonin pathways.
- Anticancer Research: Clinical trials involving related compounds have shown promise in treating specific types of cancer, indicating potential for further development.
Propriétés
IUPAC Name |
4-(5-chloro-2-methylphenyl)-N-(4-ethoxyphenyl)piperazine-1-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24ClN3O2/c1-3-26-18-8-6-17(7-9-18)22-20(25)24-12-10-23(11-13-24)19-14-16(21)5-4-15(19)2/h4-9,14H,3,10-13H2,1-2H3,(H,22,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKIWXIBKXCOLGS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)N2CCN(CC2)C3=C(C=CC(=C3)Cl)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24ClN3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














